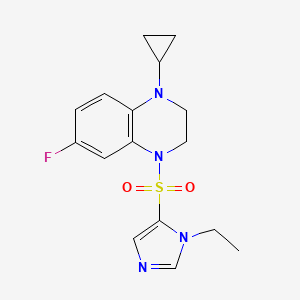
1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline
Description
1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline is a complex organic compound that features a quinoxaline core, a cyclopropyl group, an ethylimidazole moiety, and a sulfonyl fluoride group
Properties
IUPAC Name |
1-cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-2-19-11-18-10-16(19)24(22,23)21-8-7-20(13-4-5-13)14-6-3-12(17)9-15(14)21/h3,6,9-11,13H,2,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRSXWUVDMDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1S(=O)(=O)N2CCN(C3=C2C=C(C=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Ethylimidazole Moiety: This can be done through nucleophilic substitution reactions, where the imidazole ring is introduced using ethylimidazole and suitable leaving groups.
Sulfonylation and Fluorination: The final steps involve sulfonylation using sulfonyl chlorides and subsequent fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
- 1-Cyclopropyl-4-(3-methylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline
- 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-chloro-2,3-dihydroquinoxaline
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl vs. ethyl, fluorine vs. chlorine) can significantly alter the compound’s reactivity and biological activity.
- Unique Features: The combination of a cyclopropyl group, an ethylimidazole moiety, and a sulfonyl fluoride group in 1-Cyclopropyl-4-(3-ethylimidazol-4-yl)sulfonyl-6-fluoro-2,3-dihydroquinoxaline makes it unique in terms of its chemical properties and potential applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


